N,N-Dipropylaniline
Overview
Description
N,N-Dipropylaniline, also known as N,N-dipropylbenzenamine, is an organic compound with the molecular formula C12H19N. It is a derivative of aniline where the hydrogen atoms on the nitrogen are replaced by two propyl groups. This compound is a clear liquid with a light orange to yellow to green color and is primarily used as an intermediate in the synthesis of various chemicals .
Mechanism of Action
Target of Action
N,N-Dipropylaniline primarily targets tubulin proteins in plants and protists . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton. By targeting these proteins, this compound can disrupt the normal functioning of cells.
Mode of Action
This compound acts as a microtubule inhibitor . It binds to tubulin proteins, preventing them from polymerizing into microtubules . This disruption of microtubule formation can lead to a variety of cellular changes, including the inhibition of cell mitosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the process of microtubule formation . By inhibiting this process, this compound can disrupt a variety of downstream cellular processes that rely on the presence of functional microtubules. These can include cell division, intracellular transport, and the maintenance of cell shape .
Pharmacokinetics
It is known that the compound has a molecular weight of 17729 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The primary result of this compound’s action is the disruption of normal cellular processes due to the inhibition of microtubule formation . This can lead to a variety of cellular effects, including the inhibition of cell division, changes in cell shape, and disruptions to intracellular transport .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dipropylaniline can be synthesized through the alkylation of aniline with propyl halides. The reaction typically involves the use of aniline and propyl bromide or propyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of aniline to this compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the continuous flow of aniline and propyl halides through a reactor packed with a suitable catalyst. The reaction mixture is then subjected to fractional distillation under reduced pressure to purify the product .
Chemical Reactions Analysis
Types of Reactions: N,N-Dipropylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dipropylbenzoquinone.
Reduction: It can be reduced to form N,N-dipropylcyclohexylamine.
Substitution: It can undergo electrophilic substitution reactions on the aromatic ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products Formed:
Oxidation: N,N-dipropylbenzoquinone.
Reduction: N,N-dipropylcyclohexylamine.
Substitution: Various substituted this compound derivatives depending on the substituent introduced.
Scientific Research Applications
N,N-Dipropylaniline is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It is used in the study of enzyme inhibition and protein binding.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Comparison with Similar Compounds
Trifluralin: A substituted aniline that is N,N-dipropylaniline substituted by nitro groups at positions 2 and 6 and a trifluoromethyl group at position 4.
Nitralin: A compound similar to trifluralin but with a methylsulfonyl group instead of a trifluoromethyl group.
Uniqueness: this compound is unique due to its specific substitution pattern and its use as an intermediate in the synthesis of various chemicals. Its ability to inhibit microtubule formation makes it particularly valuable in the development of herbicides .
Properties
IUPAC Name |
N,N-dipropylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-3-10-13(11-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFBQHXDINNBMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062265 | |
Record name | Benzenamine, N,N-dipropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2217-07-4 | |
Record name | N,N-Dipropylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2217-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Phenyldipropylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dipropylaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5689 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, N,N-dipropyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, N,N-dipropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dipropylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-PHENYLDIPROPYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ9F2K19KE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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